5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by its three methyl groups and a phenyl(phenylamino)methyl substituent, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from simpler bicyclic ketones. One common approach is the 1,3-dipolar cycloaddition of nitrile oxides to 5,5,6-trimethyl-2-ethynylbicyclo[2.2.1]heptan-2-ol, yielding the corresponding isoxazol-5-yl derivatives . The isoxazole ring is then opened to form prostanoid precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach involves the use of advanced organic synthesis techniques and catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the substituents.
Substitution: Substitution reactions can occur at the phenyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Triethylamine and phenyl isocyanate are used in cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cycloaddition reactions can yield isoxazol-5-yl derivatives, while reduction can lead to simpler bicyclic compounds .
Scientific Research Applications
5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a precursor for prostanoid analogs.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-: Shares a similar bicyclic structure but lacks the phenyl(phenylamino)methyl substituent.
Bicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with different functional groups.
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: Similar in structure but with different substituents.
Uniqueness
The uniqueness of 5,5,6-Trimethyl-3-[phenyl(phenylamino)methyl]bicyclo[221]heptan-2-one lies in its specific substituents and the resulting chemical properties
Properties
CAS No. |
484049-68-5 |
---|---|
Molecular Formula |
C23H27NO |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
3-[anilino(phenyl)methyl]-5,5,6-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C23H27NO/c1-15-18-14-19(23(15,2)3)20(22(18)25)21(16-10-6-4-7-11-16)24-17-12-8-5-9-13-17/h4-13,15,18-21,24H,14H2,1-3H3 |
InChI Key |
AFKLAVFLSMAXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C1(C)C)C(C2=O)C(C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.